Cas no 13794-72-4 (6,7-dimethoxy-3,4-dihydroquinazolin-4-one)

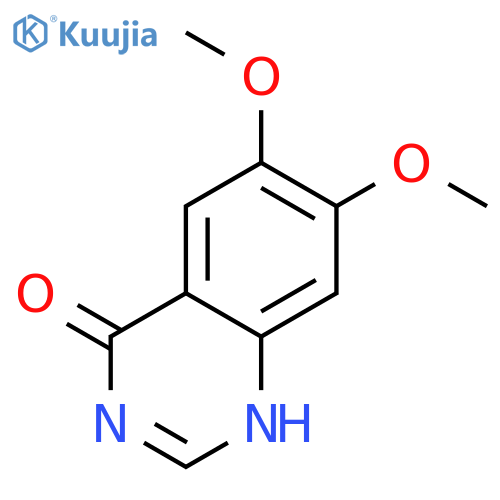

13794-72-4 structure

商品名:6,7-dimethoxy-3,4-dihydroquinazolin-4-one

CAS番号:13794-72-4

MF:C10H10N2O3

メガワット:206.198002338409

MDL:MFCD01570147

CID:49490

PubChem ID:135495016

6,7-dimethoxy-3,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

-

- 6,7-Dimethoxy-1H-quinazolin-4-one

- 6,7-DIMETHOXY-3,4-DIHYDROQUINAZOLIN-4-ONE

- 6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE

- 6,7-DIMETHOXY-4(1H)-QUINAZOLINONE

- 6,7-DIMETHOXY-4(3H)-QUINAZOLINONE

- 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one

- 3H-6,7-dimethoxyquinazolin-4-one

- 6,7-dimethoxy quinazolin-3H-4-one

- 6,7-dimethoxy-4-hydroxyquinazoline

- 6,7-Dimethoxy-4-quinazolone

- 6,7-Dimethoxyquinazolin-4(1H)-one

- 6,7-dimethoxyquinazolin-4(3H)-one

- 6,7-dimethoxyquinazolin-4-ol

- 6,7-Dimethoxyquinazoline-4-one

- 6,7-Dimethoxy-4-quinazolinol

- 4(1H)-Quinazolinone,6,7-dimethoxy- (9CI)

- 6,7-Dimethoxyquinazoline-4(3H)-one

- BUTTPARK 47\08-40

- Gefitinib iMpurity E

- Gefitinib Impurity 4

- Gefitinib interMediate II

- 6,7-DiMethoxy-1H-quinazol...

- 6,7-dimethoxy-4-quinazolinone

- 4-amino-N-propan-2-ylbenzamide

- 7-DiMethoxy-1H-quinazolin-4-one

- 6,7-dimethoxy-quinazolin-4-ol

- 6,7-dimethoxy 4(1h)-quinazolinone

- 4(1H)-Quinazolinone, 6,7-dimethoxy-

- 6,7-dimethoxy-3-hydroquinazoli

- 6,7-dimethoxy-4-(3H)-quinazolinone

- FT-0636961

- 4(3H)-QUINAZOLINONE, 6,7-DIMETHOXY-

- VU0512855-1

- D3816

- Z56939172

- CS-M1056

- 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one;

- HMS1757K19

- AKOS001039206

- MFCD07776135

- SDCCGMLS-0065808.P001

- 6,7-dimethoxy-3H-quinazoline-4-one

- 6,7-Dimethoxy-4-oxo-3,4-dihydroquinazoline

- 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one

- F3183-0036

- Maybridge3_001466

- 6,7-dimethoxy-4(3H)-quinazolone

- CCG-242418

- Oprea1_495367

- DS-0458

- V6TY85H8PJ

- HMS1435C14

- 10N-834

- BRD-K50145870-001-01-2

- BCP26603

- 6.7-Dimethoxy quinazolin-4-one

- SENNIDINEB

- AC-352

- SB10029

- 6,7-dimethoxy-3,4-dihydroquinazolin-4one

- PB21752

- MFCD01570147

- AKOS000117115

- 6,7-dimethoxy-4 (3H)-quinazolinone

- J-007081

- DMSRMHGCZUXCMJ-UHFFFAOYSA-N

- 13794-72-4

- IDI1_012853

- 6,7-dimethoxyquinazolin4-one

- DTXSID60363547

- 6,7-dimethoxy-4-(3H) quinazolinone

- PS-4400

- 6,7-dimethoxy-3,4-dihydroquinazolin4-one

- EN300-06937

- J-518172

- 6,7-dimethoxy-quinazolin-4-one

- 6 pound not7-Dimethoxy-1H-quinazolin-4-one

- AM20020454

- AKOS015919528

- 6,7-dimethoxy-4-(3H)quinazolinone

- SY007177

- SCHEMBL8917

- Gefitinib Impurity

- A807319

- 6,7-dimethoxyquinazolin-4-one

- CHEMBL1949861

- DB-014462

- SDCCGSBI-0659805.P001

- STL146420

- STK922207

- BBL029425

- 6,7-dimethoxy-3,4-dihydroquinazolin-4-one

-

- MDL: MFCD01570147

- インチ: 1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13)

- InChIKey: DMSRMHGCZUXCMJ-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C2C(C(N([H])C([H])=N2)=O)=C1[H])OC([H])([H])[H]

- BRN: 882100

計算された属性

- せいみつぶんしりょう: 206.06900

- どういたいしつりょう: 206.069

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 59.9

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.33

- ゆうかいてん: 298°C(lit.)

- ふってん: 374.1°C at 760 mmHg

- フラッシュポイント: 221.0±25.9 °C

- PSA: 64.21000

- LogP: 0.94030

- かんど: 空気に敏感である

6,7-dimethoxy-3,4-dihydroquinazolin-4-one セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: R20/21/22;R36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- 危険レベル:IRRITANT

- リスク用語:R20/21/22; R36/37/38

- セキュリティ用語:S26;S37/39

6,7-dimethoxy-3,4-dihydroquinazolin-4-one 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6,7-dimethoxy-3,4-dihydroquinazolin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A267501-1g |

6,7-Dimethoxy-1H-quinazolin-4-one |

13794-72-4 | 97% | 1g |

$9.0 | 2025-02-22 | |

| Enamine | EN300-34148-0.25g |

6,7-dimethoxy-1,4-dihydroquinazolin-4-one |

13794-72-4 | 97% | 0.25g |

$19.0 | 2023-02-13 | |

| Life Chemicals | F3183-0036-15mg |

6,7-dimethoxy-3,4-dihydroquinazolin-4-one |

13794-72-4 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3183-0036-20mg |

6,7-dimethoxy-3,4-dihydroquinazolin-4-one |

13794-72-4 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3183-0036-3mg |

6,7-dimethoxy-3,4-dihydroquinazolin-4-one |

13794-72-4 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Enamine | EN300-34148-1.0g |

6,7-dimethoxy-1,4-dihydroquinazolin-4-one |

13794-72-4 | 97% | 1.0g |

$26.0 | 2023-02-13 | |

| Enamine | EN300-34148-10.0g |

6,7-dimethoxy-1,4-dihydroquinazolin-4-one |

13794-72-4 | 97% | 10.0g |

$50.0 | 2023-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00123-50G |

6,7-dimethoxy-3,4-dihydroquinazolin-4-one |

13794-72-4 | 97% | 50g |

¥ 336.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00123-100G |

6,7-dimethoxy-3,4-dihydroquinazolin-4-one |

13794-72-4 | 97% | 100g |

¥ 594.00 | 2023-04-04 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016085-25g |

6,7-dimethoxy-3,4-dihydroquinazolin-4-one |

13794-72-4 | 98% | 25g |

¥177 | 2024-05-25 |

6,7-dimethoxy-3,4-dihydroquinazolin-4-one サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:13794-72-4)6,7-dimethoxy-3,4-dihydroquinazolin-4-one

注文番号:A807319

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 04:47

価格 ($):284.0

6,7-dimethoxy-3,4-dihydroquinazolin-4-one 関連文献

-

Neetesh Agrawal,Jatin Machhi,Virendra Rathwa,Ashish M. Kanhed,Sagar Patel,Prashant Murumkar,Hardik Gandhi,Mange Ram Yadav RSC Adv. 2016 6 30661

-

Neetesh Agrawal,Jatin Machhi,Virendra Rathwa,Ashish M. Kanhed,Sagar Patel,Prashant Murumkar,Hardik Gandhi,Mange Ram Yadav RSC Adv. 2016 6 30661

13794-72-4 (6,7-dimethoxy-3,4-dihydroquinazolin-4-one) 関連製品

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:13794-72-4)吉非替尼中间体2

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:13794-72-4)6,7-Dimethoxy-3,4-dihydroquinazoline-4-one

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ